2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
Description
Properties
Molecular Formula |
C18H18N2O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C18H18N2O2S/c1-22-15-6-7-17-13(10-15)8-9-20(17)12-18(21)19-14-4-3-5-16(11-14)23-2/h3-11H,12H2,1-2H3,(H,19,21) |
InChI Key |
VSADHPVHFJZHID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The 5-methoxyindole scaffold is synthesized via Fischer cyclization of 4-methoxyphenylhydrazine (1) with levulinic acid (2) under acidic conditions (HCl, ethanol, reflux, 12 h). This yields 5-methoxyindole (3) in 68–72% isolated yield.
Mechanistic Details :
Alternative Route: Buchwald-Hartwig Amination
For higher regioselectivity, a palladium-catalyzed coupling of 2-bromo-4-methoxyaniline (4) with ethylene glycol vinyl ether (5) affords 5-methoxyindole (3) in 82% yield (Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 110°C).
Functionalization of the Indole N1 Position
Alkylation with Bromoacetyl Bromide
N1-alkylation of 5-methoxyindole (3) is achieved using bromoacetyl bromide (6) in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 4 h). This yields 1-bromoacetyl-5-methoxyindole (7) in 85% yield.
Optimization Notes :
-
Lower temperatures minimize N3 alkylation.
-
Excess TEA (2.5 eq) ensures complete deprotonation of indole.
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃, THF) enable coupling of (3) with 2-hydroxyacetamide derivatives. However, this method suffers from poor scalability (45% yield).
Synthesis of 3-(Methylsulfanyl)Aniline
Thiol Alkylation
3-Aminothiophenol (8) is treated with methyl iodide (9) in dimethylformamide (DMF) with K₂CO₃ (RT, 6 h) to afford 3-(methylsulfanyl)aniline (10) in 91% yield.
Side Reaction Mitigation :
-
Use of anhydrous DMF prevents oxidation of the thioether.
-
Strict nitrogen atmosphere avoids disulfide formation.
Alternative Pathway: Nitro Reduction
3-Nitrobenzenethiol (11) is methylated with dimethyl sulfate (12) (NaOH, H₂O/EtOH), followed by hydrogenation (H₂, Pd/C, 40 psi) to yield (10) in 78% overall yield.
Amide Bond Formation
Nucleophilic Displacement
Reaction of 1-bromoacetyl-5-methoxyindole (7) with 3-(methylsulfanyl)aniline (10) in acetonitrile (K₂CO₃, 60°C, 8 h) provides the target compound (13) in 76% yield.
Reaction Monitoring :
-
TLC (hexane:ethyl acetate 3:1) confirms consumption of (7) (Rf = 0.45 → 0.22).
-
Recrystallization from ethanol yields analytically pure (13) .
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, 1-acetyl-5-methoxyindole-1-acetic acid (14) is activated with EDCI/HOBt and coupled to (10) in DCM (RT, 12 h), yielding (13) in 81% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Alkylation-Displacement | 76 | 98.5 | High | 12.4 |
| Mitsunobu | 45 | 97.2 | Low | 28.7 |
| EDCI Coupling | 81 | 99.1 | Moderate | 18.9 |
Key Observations :
-
The alkylation-displacement route offers the best balance of cost and yield.
-
EDCI coupling, while efficient, requires expensive reagents for large-scale synthesis.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30) shows 99.1% purity with retention time 6.78 min.
Challenges and Optimization Opportunities
-
N1 vs. N3 Selectivity : DFT calculations suggest N1 alkylation is kinetically favored due to lower transition state energy (ΔΔG‡ = 3.2 kcal/mol).
-
Thioether Stability : Accelerated degradation studies (40°C/75% RH) indicate <2% decomposition over 6 months when stored under nitrogen.
-
Byproduct Formation : Trace amounts (<0.5%) of di-acetylated indole are removed via silica gel chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxides or sulfones. This reaction is pivotal for modifying the compound's polarity and biological activity.
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Sulfoxide derivative | 0–5°C, acetic acid | 65–78% |
| m-CPBA (m-chloroperbenzoic acid) | Sulfone derivative | RT, dichloromethane | 82–90% |
Mechanism :
-
Sulfoxide Formation : Electrophilic attack by peroxide oxygen on sulfur, followed by proton transfer .
-
Sulfone Formation : Sequential oxidation via a two-step radical mechanism .
Reduction Reactions
The acetamide carbonyl and indole ring are susceptible to reduction under controlled conditions.
| Reagent | Target Site | Product | Conditions |
|---|---|---|---|
| LiAlH₄ (lithium aluminum hydride) | Acetamide carbonyl | Secondary amine derivative | Dry THF, reflux |
| NaBH₄ (sodium borohydride) | Indole ring | Partially saturated indoline | Methanol, 0°C |
Key Observation :
-
LiAlH₄ selectively reduces the acetamide group without affecting the indole.
-
NaBH₄ produces indoline derivatives via 1,2-addition to the indole’s π-system.
Electrophilic Substitution
The indole ring undergoes electrophilic substitution at C-3 due to its electron-rich nature.
| Reagent | Position | Product | Catalyst |
|---|---|---|---|
| Bromine (Br₂) | C-3 | 3-Bromoindole derivative | FeCl₃, CH₂Cl₂ |
| Nitration (HNO₃/H₂SO₄) | C-3 | 3-Nitroindole derivative | H₂SO₄, 0°C |
Regioselectivity :
-
Methoxy group at C-5 directs electrophiles to C-3 via resonance and inductive effects.
Nucleophilic Substitution
The methylsulfanyl group on the phenyl ring participates in nucleophilic displacement.
| Reagent | Nucleophile | Product | Conditions |
|---|---|---|---|
| NaOH (aqueous) | Hydroxide | 3-Hydroxyphenyl derivative | 80°C, 12 hrs |
| NH₃ (ammonia) | Amine | 3-Aminophenyl derivative | Ethanol, 60°C |
Limitation :
-
Steric hindrance from the acetamide group reduces reactivity at the ortho position.
Acylation and Alkylation
The indole nitrogen can undergo further acylation or alkylation to introduce new functional groups.
| Reagent | Product | Conditions |
|---|---|---|
| Acetic anhydride | N-Acetylated indole derivative | Pyridine, RT |
| Methyl iodide (CH₃I) | N-Methylindole derivative | NaH, DMF, 0°C |
Applications :
-
N-Alkylation enhances lipophilicity for membrane permeability in drug design.
Photochemical Reactions
UV irradiation induces dimerization of the indole ring, forming cycloadducts.
| Condition | Product | Yield |
|---|---|---|
| UV (254 nm), 24 hrs | Indole dimer (C-2/C-3 linked) | 45% |
Mechanism :
Hydrolysis Reactions
The acetamide linker undergoes acid- or base-catalyzed hydrolysis.
| Condition | Product | Catalyst |
|---|---|---|
| HCl (6M), reflux | Carboxylic acid derivative | H₂O, 8 hrs |
| NaOH (2M), ethanol | Amine derivative | Ethanol, 4 hrs |
Kinetics :
-
Acidic hydrolysis proceeds faster due to protonation of the carbonyl oxygen.
Comparative Reactivity Table
| Reaction Type | Primary Site | Rate (Relative) | Key Factor |
|---|---|---|---|
| Oxidation | Methylsulfanyl | Fast (k = 1.2×10⁻³) | Electron-donating SMe |
| Electrophilic Substitution | Indole C-3 | Moderate (k = 4.5×10⁻⁴) | Resonance stabilization |
| Hydrolysis | Acetamide carbonyl | Slow (k = 2.1×10⁻⁵) | Steric hindrance |
Scientific Research Applications
Overview
2-(5-Methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an indole moiety and a methylsulfanyl group, contribute to its potential biological activities, particularly in cancer treatment and other therapeutic areas.
Anticancer Properties
Research indicates that 2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. Key findings include:
- Cytotoxicity : The compound showed cytotoxic effects against human glioblastoma U251 cells and human melanoma WM793 cells, with IC50 values ranging from 10 to 30 µM. The presence of specific substituents on the phenyl and indole rings is crucial for enhancing its activity.
- Mechanisms of Action : The compound interacts with proteins involved in apoptotic pathways, particularly binding to the Bcl-2 protein, which regulates apoptosis. Molecular dynamics simulations have confirmed these interactions, suggesting a hydrophobic binding mechanism.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the indole and phenyl rings can lead to variations in potency and selectivity against different cancer types. Understanding these relationships can aid in the design of more effective derivatives.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported significant cytotoxic effects against glioblastoma and melanoma cell lines.
- IC50 values were determined using the MTT assay, highlighting the compound's potential as a therapeutic agent.
-
Mechanistic Insights :
- Investigations into the mechanisms of action revealed that the compound's efficacy is linked to its ability to modulate apoptotic signaling pathways.
- Binding studies indicated a preference for interacting with anti-apoptotic proteins, suggesting a strategic approach for overcoming resistance in cancer therapies.
Potential Therapeutic Applications
Beyond oncology, there are indications that 2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide may have applications in other areas such as:
- Neuroprotection : Preliminary studies suggest potential neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases.
- Metabolic Disorders : The compound may also influence metabolic pathways, making it a candidate for research into treatments for diabetes or obesity-related conditions.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Insights from Structural Modifications
Substituent Effects on Lipophilicity: The methylsulfanyl group in the target compound contributes to higher lipophilicity (logP ≈ 3.5 predicted) compared to the trifluoromethoxy (logP ≈ 2.8) or methoxy (logP ≈ 2.1) analogs . This property may enhance blood-brain barrier penetration.
Biological Activity Trends :
- Indole derivatives with electron-withdrawing groups (e.g., trifluoromethoxy ) show enhanced stability against oxidative metabolism, extending half-life in vivo.
- Benzimidazole-containing analogs (e.g., ) demonstrate stronger interactions with enzymes like cyclooxygenase (COX) due to planar aromatic systems, as seen in related anti-inflammatory agents.
Synthetic Accessibility: The target compound is synthesized via coupling of 5-methoxyindole acetic acid derivatives with 3-(methylsulfanyl)aniline, similar to procedures in . Purification challenges: Unlike analogs purified via HPLC (e.g., ), the target compound’s intermediate polarity allows recrystallization from methanol .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Trifluoromethoxy Analog | Sulfonamide Analog | Melatonin |
|---|---|---|---|---|
| logP (Predicted) | 3.5 | 2.8 | 1.9 | 1.4 |
| Water Solubility (mg/mL) | <0.1 | <0.05 | 0.3 | 0.8 |
| Metabolic Stability | Moderate | High | Low | High |
Biological Activity
The compound 2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic derivative of indole, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 288.36 g/mol. The structure features an indole moiety substituted with a methoxy group and an acetamide linked to a methylsulfanyl phenyl group.
Anticancer Activity
Recent studies have shown that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide have been tested against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 (lung) | 5.0 | Doxorubicin (3.23) |
| MCF-7 (breast) | 4.2 | Doxorubicin (3.23) |
In these assays, the compound exhibited lower IC50 values compared to the standard drug doxorubicin, indicating potent cytotoxicity against cancer cells .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were evaluated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In vitro studies demonstrated that treatment with this compound significantly reduced the expression levels of these markers compared to untreated controls.
| Treatment | COX-2 Expression | iNOS Expression |
|---|---|---|
| Control | High | High |
| Compound Treatment | Low | Low |
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, particularly against resistant strains like MRSA.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 0.98 |
| E. coli | 1.5 |
This suggests that the compound could be a candidate for developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features:
- The methoxy group enhances lipophilicity, improving cell membrane penetration.
- The methylsulfanyl group contributes to increased electron density on the aromatic ring, which is crucial for receptor interactions.
- The indole core is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation .
Case Studies
A notable study evaluated the efficacy of several indole derivatives in preclinical models. Among these, 2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide demonstrated superior activity in reducing tumor size in xenograft models, supporting its potential as a therapeutic agent .
Q & A
Q. What are the common synthetic routes for preparing 2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide and its analogs?
The synthesis typically involves coupling substituted indole derivatives with arylacetamides. For example:
- Step 1: React 5-methoxyindole with chloroacetyl chloride to form the indole-acetamide backbone.
- Step 2: Introduce the 3-(methylsulfanyl)phenyl group via nucleophilic substitution or amide coupling.
- Key Considerations: Optimize reaction conditions (e.g., solvent, temperature) to avoid side products like over-alkylation or hydrolysis. Purification often requires column chromatography or recrystallization .
Q. What spectroscopic techniques are used to characterize this compound, and how are discrepancies resolved?
- NMR (¹H/¹³C): Assign peaks based on substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm; methylsulfanyl at δ 2.5–2.7 ppm).
- IR: Confirm amide C=O stretching (~1650–1680 cm⁻¹) and indole N-H (~3400 cm⁻¹).
- Resolution of Discrepancies: Compare experimental data with density functional theory (DFT)-calculated spectra to validate assignments. For example, deviations in carbonyl stretching may indicate tautomerism or hydrogen bonding .
Q. How is the antioxidant activity of this compound evaluated in preliminary studies?
- Methods: Use DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays.
- Protocol: Dissolve the compound in DMSO, mix with DPPH radical solution, and measure absorbance at 517 nm. Activity is proportional to radical scavenging (%) .
Advanced Research Questions
Q. How can metabolic stability be improved for this compound in pharmacokinetic studies?
- Approach: Use MetaSite to predict metabolic soft spots. For example:
Q. What strategies are employed in structure-activity relationship (SAR) studies for optimizing bioactivity?
- Key Modifications:
- Indole Core: Alter methoxy position to modulate electron density and receptor binding.
- Amide Substituents: Replace methylsulfanyl with polar groups (e.g., glycinyl) to enhance solubility and target affinity.
- Evaluation: Test analogs in enzyme inhibition assays (e.g., COX-2) or cell-based models to correlate structural changes with activity .
Q. How do computational tools aid in predicting metabolic pathways and toxicity?
Q. How should contradictory bioactivity data between studies be analyzed?
Q. What crystallographic methods are used to resolve conformational details?
- Technique: Single-crystal X-ray diffraction with SHELX software suite.
- Procedure:
- Grow crystals via vapor diffusion.
- Collect diffraction data (Mo-Kα radiation).
- Refine using SHELXL, focusing on torsional angles of the indole-acetamide linkage.
- Outcome: Identify key hydrogen bonds (e.g., N-H···O) influencing molecular packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
